![molecular formula C9H8BrF2NO B2520000 2-Bromo-N-(3,5-difluorophenyl)propanamide CAS No. 1697542-51-0](/img/structure/B2520000.png)
2-Bromo-N-(3,5-difluorophenyl)propanamide
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Overview
Description
The compound 2-Bromo-N-(3,5-difluorophenyl)propanamide is a brominated amide with potential applications in various chemical reactions and as a precursor in organic synthesis. While the provided papers do not directly discuss this exact compound, they do provide insights into the behavior of structurally related brominated compounds and their utility in chemical synthesis.
Synthesis Analysis
The synthesis of brominated organic compounds is a key area of interest due to their utility in further chemical transformations. For instance, the use of 2-bromo-3,3,3-trifluoropropene (BTP) in photocatalytic defluorinative reactions with N-aryl amino acids to generate various tetrahydroquinolines demonstrates the reactivity of brominated compounds under photocatalytic conditions . Similarly, the preparation of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for chemoselective preparation of thiazoles indicates the versatility of brominated synthons in constructing heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of brominated compounds can significantly influence their reactivity and the types of reactions they can undergo. For example, the crystal structure of a related compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, was determined to belong to the monoclinic system, which could have implications for its reactivity as a fluorescent ATRP initiator .
Chemical Reactions Analysis
Brominated compounds are known to participate in a variety of chemical reactions. The formation of cyclopropanes and five-membered heterocycles from 2-bromo-3-formylacrylic acid derivatives through Michael initiated ring closure reactions showcases the reactivity of brominated compounds in creating complex structures . Additionally, the use of bromine as a cyclic reagent in the synthesis of herbicidal compounds further exemplifies the role of brominated intermediates in synthesizing biologically active molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are crucial for their application in synthesis and material science. The crystal structure analysis of brominated compounds provides valuable information about their solid-state properties, which can be essential for understanding their behavior in reactions and potential applications in materials science . The presence of bromine can also influence the compound's reactivity, as seen in the regio- and chemoselective bromination of cyclopentenones, where the position of bromination can be controlled by the choice of reagent and solvent .
Scientific Research Applications
Environmental Occurrence and Impact of Brominated Compounds
Occurrence in Indoor Air, Dust, and Consumer Goods : A critical review on novel brominated flame retardants (NBFRs) summarized their occurrence in indoor air, dust, consumer goods, and food, highlighting the need for more research on their occurrence, environmental fate, and toxicity. High concentrations of certain NBFRs were often reported, raising concerns about their environmental and health impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Environmental and Human Exposure : Studies on the environmental occurrence of new brominated and organophosphate flame retardants in developing countries indicate their ubiquitous presence in all environmental compartments, raising questions about their safety due to the lack of awareness and scientific data (Ali et al., 2017).
Toxicology of Brominated Compounds : The toxicity of new psychoactive substances, including brominated compounds, has been reviewed, showing that they can pose serious health risks. Although many users perceive the risk of using these substances as medium or low, they can be implicated in drug-related deaths (Nugteren-van Lonkhuyzen et al., 2015).
Electrochemical Treatment of Contaminated Water : Research into the electrochemical processes for the removal of contaminants, including brominated compounds, from water suggests that these processes are promising for treating contaminated water. The presence of bromide in the water can affect the treatment outcome, highlighting the significance of brominated compounds in environmental engineering solutions (Radjenovic & Sedlak, 2015).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds are known to interact with their targets, causing changes that result in their biological activities .
Biochemical Pathways
Compounds with similar structures are known to affect various pathways, leading to their diverse biological activities .
Result of Action
Similar compounds are known to have diverse biological activities, indicating a broad range of potential molecular and cellular effects .
Action Environment
properties
IUPAC Name |
2-bromo-N-(3,5-difluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO/c1-5(10)9(14)13-8-3-6(11)2-7(12)4-8/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJFSBSMRYSRSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(3,5-difluorophenyl)propanamide |
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